

Technical Guide: N-Fmoc-N,O-dimethyl-L-serine

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Compound of Interest

Compound Name: N-Fmoc-N,O-dimethyl-L-serine

Cat. No.: B3106173

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CAS Number: 1569103-64-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Fmoc-N,O-dimethyl-L-serine**, a specialized amino acid derivative crucial for advanced peptide synthesis. It covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of its use in a standard experimental workflow.

Core Data Presentation

The quantitative data for **N-Fmoc-N,O-dimethyl-L-serine** is summarized in the table below, offering a clear comparison of its key properties.



Property	Value	Source(s)
CAS Number	1569103-64-5	[1][2]
Molecular Formula	C20H21NO5	[3]
Molecular Weight	355.39 g/mol	[2]
IUPAC Name	N-(((9H-fluoren-9- yl)methoxy)carbonyl)-N,O- dimethyl-L-serine	N/A
Appearance	White to off-white solid	N/A
Purity	Typically ≥98%	N/A
Solubility	Soluble in DMSO, DMF, and other organic solvents	N/A
Storage Conditions	Recommended storage at -20°C for long-term stability	[3]

Experimental Protocols

This section details the methodologies for the synthesis of **N-Fmoc-N,O-dimethyl-L-serine** and its subsequent incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of N-Fmoc-N,O-dimethyl-L-serine

This protocol describes a potential synthetic route based on established methods for N- and O-methylation of Fmoc-protected amino acids.

Materials:

- Fmoc-L-serine
- Methyl iodide (CH₃I)
- Silver(I) oxide (Ag₂O)



- Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen atmosphere

Procedure:

- O-Methylation: To a solution of Fmoc-L-serine (1 equivalent) in anhydrous DMF under an inert atmosphere, add silver(I) oxide (1.5 equivalents).
- Add methyl iodide (2 equivalents) dropwise to the suspension.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through celite to remove silver salts and wash the filter cake with ethyl acetate.
- Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Fmoc-O-methyl-L-serine.



- N-Methylation: Dissolve the crude Fmoc-O-methyl-L-serine (1 equivalent) in anhydrous DMF under an inert atmosphere and cool the solution to 0°C.
- Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.
- After stirring for 30 minutes at 0°C, add methyl iodide (1.5 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Quench the reaction by the slow addition of water at 0°C.
- Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-Fmoc-N,O-dimethyl-L-serine.

Incorporation of N-Fmoc-N,O-dimethyl-L-serine into a Peptide using Fmoc-SPPS

This protocol outlines the general steps for incorporating **N-Fmoc-N,O-dimethyl-L-serine** into a peptide chain on a solid support.

Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- N-Fmoc-N,O-dimethyl-L-serine
- Other required Fmoc-protected amino acids
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Foundational & Exploratory



- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection solution: 20% piperidine in DMF
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Washing solvent: Isopropanol (IPA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether

Procedure:

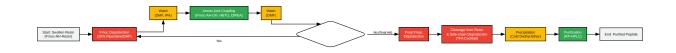
- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
- Washing: Wash the resin thoroughly with DMF and IPA to remove residual piperidine and byproducts.
- Amino Acid Coupling: a. Pre-activate N-Fmoc-N,O-dimethyl-L-serine (3-5 equivalents relative to resin loading) by dissolving it with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c.
 Agitate the mixture for 1-2 hours to ensure complete coupling.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.



- Cleavage and Global Deprotection: Wash the peptide-resin with DCM and dry it. Treat the
 resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and
 remove any side-chain protecting groups.
- Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
- Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

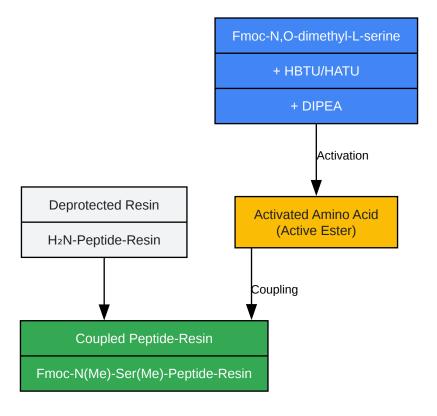
The following diagrams illustrate the key experimental workflow for the incorporation of **N-Fmoc-N,O-dimethyl-L-serine** into a peptide via Solid-Phase Peptide Synthesis.



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Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).





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Caption: Detailed view of the amino acid coupling step in SPPS.

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References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Creative Peptides [creative-peptides.com]
- 2. CN104163848A Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH Google Patents [patents.google.com]
- 3. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]



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